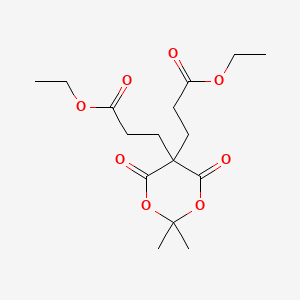

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate

Description

Properties

IUPAC Name |

ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRYYLKXUUYJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology

The patent EP0578849A1 outlines a scalable one-pot synthesis for 1,3-dioxane-4,6-dione derivatives. Adapting this method, diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is synthesized by reacting Meldrum’s acid with excess propionyl chloride in the presence of a tertiary amine (e.g., triethylamine) and an aprotic solvent (e.g., chloroform).

Procedure:

- Meldrum’s acid (1 eq) is suspended in anhydrous chloroform under nitrogen.

- Propionyl chloride (2.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq).

- The mixture is stirred at room temperature for 12–24 hours, during which the product precipitates.

- The precipitate is filtered, washed sequentially with water and cold ethanol, and dried under vacuum.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Catalyst | Triethylamine |

| Temperature | 0°C → 25°C |

| Reaction Time | 12–24 hours |

| Yield | 67–73% |

Mechanistic Insights

The reaction proceeds via a base-assisted deprotonation of Meldrum’s acid, generating a resonance-stabilized enolate. Propionyl chloride acts as the acylating agent, attacking the enolate’s carbonyl carbons to form the bis-propanoate adduct. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Critical Considerations:

- Stoichiometry: A 10% excess of propionyl chloride ensures complete diacylation.

- Solvent Choice: Chloroform’s low polarity favors precipitation, simplifying isolation.

- Side Reactions: Competing monoacylation or ring-opening is mitigated by maintaining anhydrous conditions.

Stepwise Esterification Using Coupling Agents

Activation via Carbodiimide Chemistry

An alternative approach from academic theses involves activating propanoic acid with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester intermediate. This method is advantageous for sensitive substrates.

Procedure:

- Meldrum’s acid (1 eq) is dissolved in dry tetrahydrofuran (THF).

- Propanoic acid (2.2 eq), DCC (2.2 eq), and HOBt (2.2 eq) are added sequentially at 0°C.

- The reaction is stirred at 25°C for 48 hours.

- The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated.

- The crude product is recrystallized from ethanol.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Activators | DCC, HOBt |

| Temperature | 0°C → 25°C |

| Reaction Time | 48 hours |

| Yield | 53–60% |

Advantages and Limitations

- Advantages: Higher selectivity with minimal byproducts.

- Limitations: Longer reaction times and higher costs due to coupling agents.

Optimization and Scalability

Solvent Screening

The patent EP0578849A1 highlights solvent effects on yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Chloroform | 73 | 95 |

| Acetonitrile | 65 | 89 |

| Dimethylformamide | 58 | 82 |

Chloroform outperforms polar aprotic solvents due to its ability to stabilize intermediates and precipitate the product.

Catalytic Efficiency

Triethylamine is optimal for HCl scavenging, but substituted amines (e.g., pyridine) reduce yields by 15–20%.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms 95% purity, with residual triethylamine (<0.5%) as the primary impurity.

Industrial and Research Applications

The compound serves as a bis-electrophile in polymer crosslinking and pharmaceutical intermediates. Its stability under acidic conditions makes it preferable to Meldrum’s acid in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 1,3-dioxane-5,5-dipropanoic acid.

Reduction: Diethyl 3,3’-(2,2-dimethyl-4,6-dihydroxy-1,3-dioxane-5,5-diyl)dipropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release active carboxylic acids.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.

Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate primarily involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These acids can then interact with various molecular targets, depending on the specific application. For example, in drug delivery, the hydrolyzed product may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate

- CAS Number : 2070015-38-0

- Molecular Formula : C₁₆H₂₄O₈

- Molecular Weight : 344.36 g/mol

- Structure: Features a central 1,3-dioxane ring substituted with two dimethyl groups at C2, two ketone groups at C4/C6, and two ethyl propanoate ester chains at C5 .

Key Characteristics :

- The compound is a diester derivative of 1,3-dioxane-4,6-dione, with bulky substituents (dimethyl and propanoate groups) influencing steric and electronic properties.

Comparison with Structurally Similar Compounds

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

- CAS Number : 90734-80-8

- Molecular Formula : C₁₁H₁₆O₆

- Molecular Weight : 244.24 g/mol

- Key Differences: Substituents: Contains a single ethyl propanoate group instead of two, reducing steric bulk and molecular weight. Reactivity: The monoester structure may exhibit higher solubility in polar solvents compared to the diester, but lower thermal stability due to reduced steric protection of the dioxane ring .

5-Acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxane

- Source : Tautomeric compound studied for isotope effects .

- Key Differences: Functional Groups: Replaces propanoate esters with an acetyl group. Tautomerism: Exhibits keto-enol tautomerism due to the acetyl group, unlike the diethyl compound, which lacks enolizable protons . Applications: Primarily used in mechanistic studies of tautomerism, whereas the diethyl derivative may serve as a synthetic intermediate for pharmaceuticals or polymers .

Zwitterionic Imidazolium 1,3-Dioxanide Derivatives

- Example: 2,2-Dimethyl-4,6-dioxo-5-{2-(4,5-dicyano)}imidazolio-1,3-dioxan-5-yl-imidazolium ylide .

- Key Differences :

1,3-Dioxane-4,6-dione Derivatives Synthesized via La(OTf)₃ Catalysis

- Example: Compounds synthesized from malonic acid and ketones (e.g., cyclohexanone) .

- Key Differences: Synthesis: La(OTf)₃-catalyzed reactions yield simpler dioxane-diones without ester substituents, limiting their utility in esterification or cross-coupling reactions .

Structural and Functional Analysis

Steric and Electronic Effects

- Diethyl Compound: The two ethyl propanoate groups create steric hindrance around the dioxane ring, reducing nucleophilic attack at the ketone positions. This contrasts with acetyl-substituted dioxanes, which are more reactive due to smaller substituents .

- Zwitterionic Derivatives : Charge delocalization in the imidazolium ylide enhances electrophilicity at the dioxane carbonyl groups, enabling unique reactivity in cycloaddition reactions .

Thermal and Chemical Stability

Biological Activity

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate (CAS: 2070015-38-0) is a synthetic organic compound characterized by its unique structure that includes a dioxane ring and ester functionalities. This compound has garnered interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activities.

- Molecular Formula : C₁₆H₂₄O₈

- Molecular Weight : 344.36 g/mol

- Purity : 95%

- IUPAC Name : Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate

-

Chemical Structure :

Synthesis

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is typically synthesized through the esterification of 1,3-dioxane-5,5-dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

The primary mechanism of action for Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate involves the hydrolysis of its ester groups. This hydrolysis releases carboxylic acids that can interact with various biological targets. For instance:

- Prodrug Potential : The compound may serve as a prodrug where the ester groups are hydrolyzed in vivo to release active carboxylic acids.

- Drug Delivery Systems : The stability of the esters allows for controlled release in physiological conditions.

Biological Studies

Research has indicated that compounds similar to Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate exhibit various biological activities:

- Anticancer Activity : Studies on related compounds have shown inhibitory effects on cancer cell lines such as A431 human epidermoid carcinoma cells. These derivatives demonstrated cytotoxicity and potential mechanisms involving apoptosis and cell cycle arrest .

- Antimalarial Activity : Compounds with similar structural features have been tested against Plasmodium falciparum strains and exhibited promising antimalarial activity with IC50 values in the micromolar range .

Case Studies

Q & A

Basic: What are the key synthetic routes for Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation reactions involving activated esters or keto-enol tautomerization. For example, describes a related synthesis where a bis(methylthio)methylene precursor reacts with diaminodicyanoethene to form a stabilized crystalline product. Key factors include:

- Temperature control : Excess heat may degrade the dioxane ring (common in similar structures, as noted in ).

- Catalysts : Acidic or basic conditions influence the cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the dioxane ring system?

X-ray crystallography using programs like SHELXL ( ) is critical for determining the chair vs. boat conformation of the 1,3-dioxane ring. For instance, highlights the use of SHELX to resolve the zwitterionic imidazolium-dioxanide structure. Researchers should:

- Collect high-resolution data (<1.0 Å) to refine torsional angles.

- Validate hydrogen bonding networks to confirm steric constraints.

- Cross-reference with NMR (e.g., DEPT) to correlate solid-state and solution-phase conformations .

Basic: What analytical techniques are optimal for confirming the purity of this compound?

- HPLC-MS : Detects trace impurities (e.g., dabigatran-related byproducts, as in ) with a C18 column and acetonitrile/water gradient.

- and NMR : Identify ester carbonyl resonances (δ ~165–175 ppm) and methyl groups (δ ~1.2–1.5 ppm).

- FT-IR : Confirm the presence of carbonyl (1700–1750 cm) and ether (1100–1250 cm) functional groups .

Advanced: How do competing reaction pathways lead to contradictions in reported synthetic yields?

Discrepancies arise from:

- Byproduct formation : notes that acid-catalyzed esterification of cyclic diesters can generate regioisomers.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., linear esters), while prolonged heating stabilizes the dioxane ring.

- Purification challenges : Silica gel chromatography may co-elute structurally similar impurities, requiring orthogonal methods like preparative HPLC .

Basic: What role does this compound play as an intermediate in pharmaceutical research?

It serves as a precursor for anticoagulant impurities (e.g., dabigatran etexilate Impurity 6, ) and bioactive heterocycles. Its ester groups enable further functionalization via:

- Hydrolysis : To generate carboxylic acids for coupling reactions.

- Crosslinking : Analogous to ’s disuccinimidyl bissulfoxide, which forms protein-protein interaction probes .

Advanced: How can computational modeling predict reactivity in the dioxane ring under nucleophilic attack?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model:

- Electrophilicity : The electron-deficient carbonyl groups at positions 4 and 6 () direct nucleophiles to the 5-position.

- Ring strain : The 1,3-dioxane’s chair conformation minimizes steric hindrance, favoring regioselective substitutions.

- Solvent effects : Polar solvents stabilize transition states for ring-opening reactions .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature : Store at 2–8°C ( recommends 20°C for related esters, but lower temps reduce hydrolysis).

- Moisture : Desiccate to prevent ester hydrolysis; use argon/vacuum sealing for hygroscopic samples.

- Light exposure : UV/Vis spectra () suggest degradation under prolonged light; amber vials are advised .

Advanced: How do spectroscopic contradictions arise between theoretical and experimental data for this compound?

- Tautomeric equilibria : Keto-enol forms ( ) may shift in solution, altering NMR peak assignments.

- Crystal packing effects : X-ray structures () may show bond-length deviations from gas-phase DFT predictions.

- Dynamic effects : NMR line broadening at room temperature masks conformational flexibility .

Basic: What safety protocols are critical when handling this compound in lab settings?

- PPE : Gloves and goggles to avoid skin/eye contact with esters (potential irritants, per ).

- Ventilation : Use fume hoods during synthesis to mitigate volatile organic byproducts.

- Waste disposal : Follow EPA guidelines for ester-containing waste .

Advanced: How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.